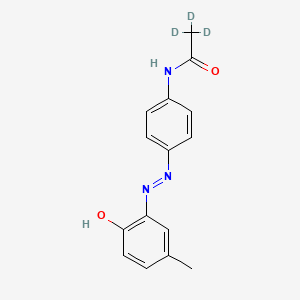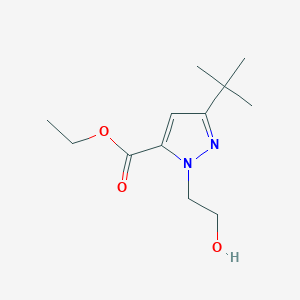
Disperse Yellow 3-d3
説明
Disperse Yellow 3-d3 is the labelled analogue of Disperse Yellow 3 . It is an azo disperse dye used to dye polyester and acetate fibers . It belongs to the class of monoazo (heterocyclic) dyes .
Molecular Structure Analysis
The molecular formula of this compound is C15H12D3N3O2 . The InChI key is PXOZAFXVEWKXED-BMSJAHLVSA-N . The SMILES string representation is [2H]C([2H])([2H])C(=O)Nc1ccc(cc1)\N=N\c2cc©ccc2O .Physical And Chemical Properties Analysis
This compound has a molecular weight of 272.32 g/mol . The compound is suitable for HPLC and gas chromatography (GC) techniques .科学的研究の応用
Environmental Impact and Degradation
Environmental Degradation Mechanisms : Disperse Yellow 3 (DY3) is a known carcinogen and its degradation mechanisms have been studied. The lignin-degrading white-rot basidiomycete Phanerochaete chrysosporium can degrade DY3 to CO2. Peroxidases, like lignin peroxidase and manganese peroxidase, play a crucial role in this degradation process, producing products like 4-methyl-1,2-benzoquinone and acetanilide (Spadaro & Renganathan, 1994).
Electrochemical Degradation : The efficiency of electrochemical oxidation processes in removing DY3 from aqueous solutions has been explored. Various electrocatalytic materials, such as boron-doped diamond, have been tested, demonstrating significant color decay and mineralization of the dye (Salazar et al., 2018).
Solar Photoelectro-Fenton Degradation : The degradation of DY3 using solar photoelectro-Fenton processes has shown promising results in decolorization and mineralization, proving effective for treating textile industry wastewater (Salazar et al., 2011).
Health and Safety Concerns
Allergenic Potential : DY3 has been identified as a sensitizer in contact allergy dermatitis. It's commonly used in the textile industry and in hair dyes, leading to cases of dermatitis in various professions (Tammaro et al., 2012).
Safety Assessment : The safety of DY3 has been questioned due to its toxicity in animal models. Although not currently reported in cosmetic use, its potential for carcinogenesis and mutagenicity raises concerns about its safety (Andersen, 1996).
Textile Industry Applications
Dyeing Properties : Studies on novel disperse dyes, including derivatives of azo salicylaldehyde, have been conducted to evaluate their use as disperse dyes for dyeing polyester fabric. These studies provide insights into the dyeing properties and environmental impact of these dyes (Ali et al., 2023).
Dye Dispersion Systems : Research on the dispersion of disperse yellow dyes, including the use of polymer surfactants, has been carried out. These studies focus on improving the dyeing properties of polyester fabrics and enhancing the stability of dye dispersions (Li et al., 2015).
Safety and Hazards
Disperse Yellow 3-d3 is classified as flammable and harmful if swallowed, in contact with skin, or if inhaled . It can cause serious eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment, including chemical impermeable gloves, is advised .
作用機序
Target of Action
Disperse Yellow 3-d3 is primarily used as a dye in various applications . Its primary targets are the materials it is intended to color, such as textiles, plastics, sheepskins and furs, polymethyl methacrylate, nylon, and cellulose acetate . The compound binds to these materials, imparting a yellow color.
Pharmacokinetics
The properties of the dye, such as its solubility and stability, can affect its ability to bind to materials and its durability once applied .
Result of Action
The primary result of the action of this compound is the coloring of the target material. The dye binds to the material, resulting in a change in its color. The intensity and shade of the color can be controlled by adjusting the concentration of the dye and the conditions of the dyeing process .
Action Environment
The action of this compound can be influenced by various environmental factors. The temperature, pH, and other conditions of the dyeing process can affect the binding of the dye to the material and the resulting color. Additionally, the colorfastness of the dye, or its resistance to fading or bleeding, can be affected by exposure to light, heat, and other environmental conditions .
特性
IUPAC Name |
2,2,2-trideuterio-N-[4-[(2-hydroxy-5-methylphenyl)diazenyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-10-3-8-15(20)14(9-10)18-17-13-6-4-12(5-7-13)16-11(2)19/h3-9,20H,1-2H3,(H,16,19)/i2D3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXOZAFXVEWKXED-BMSJAHLVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)N=NC2=CC=C(C=C2)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)NC1=CC=C(C=C1)N=NC2=C(C=CC(=C2)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40583549 | |
| Record name | N-{4-[(2Z)-2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
947601-96-9 | |
| Record name | N-{4-[(2Z)-2-(3-Methyl-6-oxocyclohexa-2,4-dien-1-ylidene)hydrazinyl]phenyl}(~2~H_3_)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40583549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 947601-96-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(2-Bromoacetyl)amino]-N-isopropylbenzamide](/img/structure/B3173577.png)

![N-[4-(Allyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173593.png)
![N-[3-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173600.png)
![N-[2-(Benzyloxy)phenyl]-2-bromoacetamide](/img/structure/B3173605.png)







![Acetic acid, 2-[2-(3-chlorophenyl)ethoxy]-](/img/structure/B3173663.png)